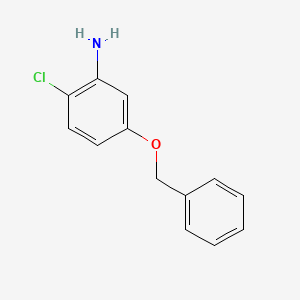

3-Benzyloxy-6-chloroaniline

Description

3-Benzyloxy-6-chloroaniline is an aromatic amine derivative characterized by a benzyloxy (-OCH₂C₆H₅) substituent at the 3-position and a chlorine atom at the 6-position of the aniline ring. The chlorine substituent enhances electrophilic substitution resistance and may modulate electronic effects on the aromatic ring.

Properties

CAS No. |

81912-34-7 |

|---|---|

Molecular Formula |

C13H12ClNO |

Molecular Weight |

233.69 g/mol |

IUPAC Name |

2-chloro-5-phenylmethoxyaniline |

InChI |

InChI=1S/C13H12ClNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |

InChI Key |

PTNFMGSHHRLWHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers of Chloroaniline

3-Chloroaniline (m-Chloroaniline)

- CAS : 108-42-9 | Formula : C₆H₆ClN

- Key differences: Lacks the benzyloxy group, resulting in lower molecular weight (127.57 g/mol vs. ~233.68 g/mol for 3-benzyloxy-6-chloroaniline).

- Reactivity: The meta-chloro substituent directs electrophilic substitutions to the 2-, 4-, or 6-positions. In contrast, the benzyloxy group in this compound is a strong ortho/para director, altering reaction pathways .

4-Chloroaniline (p-Chloroaniline)

Halogenated Anilines with Multiple Substituents

- 3-Bromo-6-chloro-2-fluoroaniline CAS: 943830-81-7 | Formula: C₆H₄BrClFN Molecular weight: 224.46 g/mol. This compound’s smaller size may enhance volatility but reduce lipid solubility relative to this compound .

Benzyloxy-Substituted Analogues

(3-(Benzyloxy)phenyl)boronic Acid

3-Benzyloxy-6-bromo-2-fluorobenzaldehyde

- CAS : 1114809-05-0 | Formula : C₁₄H₁₀BrFO₂

- Comparison: The aldehyde functional group increases electrophilicity, while the bromo and fluoro substituents create distinct electronic effects. This contrasts with the nucleophilic aniline group in this compound, which is more reactive in diazotization or acylation reactions .

Comparative Data Table

Key Findings

- Synthetic Utility : Unlike boronic acid derivatives or halogen-rich analogues , this compound’s aniline group makes it more suitable for diazonium salt reactions or amide formation.

- Biological Relevance : While pyridinyl-substituted anilines show kinase inhibition , the benzyloxy group may shift activity toward targets requiring hydrophobic interactions.

Preparation Methods

Stannous Chloride-Mediated Reduction

The most widely reported method involves the reduction of 3-benzyloxy-6-chloronitrobenzene using stannous chloride (SnCl₂) under acidic conditions.

Procedure :

-

Reaction Setup : 3-Benzyloxy-6-chloronitrobenzene (1 equiv) is treated with SnCl₂·2H₂O (4 equiv) in ethanol/HCl (1:1 v/v) at 70–80°C.

-

Workup : After 1.5 hours, water is added to precipitate the aniline hydrochloride, which is filtered and neutralized with NaOH to yield the free base.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 90–99% |

| Purity (HPLC) | >99% |

| Tin residue | <1 ppm (after purification) |

Advantages :

Limitations :

Catalytic Hydrogenation

Catalytic hydrogenation of the nitro precursor using Pd/C or Raney Ni has been attempted but faces challenges:

| Catalyst | Conditions | Outcome | Source |

|---|---|---|---|

| 10% Pd/C | H₂ (20 psi), EtOH | Partial reduction; yields <50% | |

| Raney Ni | H₂, AcOH, 80°C | Dechlorination observed |

Benzylation of Chloroaniline Derivatives

Direct Benzylation of 3-Hydroxy-6-chloroaniline

This method involves introducing the benzyloxy group via nucleophilic substitution on 3-hydroxy-6-chloroaniline:

Procedure :

-

Substrate Preparation : 3-Hydroxy-6-chloroaniline is synthesized via directed ortho-metalation of 4-chloroaniline followed by hydroxylation.

-

Benzylation : React with benzyl bromide (1.2 equiv) and K₂CO₃ (2 equiv) in DMF at 80°C for 12 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity (NMR) | 95–98% |

Challenges :

Ullmann Coupling for Regioselective Synthesis

Ullmann coupling enables direct introduction of the benzyloxy group onto a pre-chlorinated aniline:

Procedure :

-

Substrate : 6-Chloro-3-iodoaniline (1 equiv).

-

Coupling : React with benzyl alcohol (1.5 equiv), CuI (0.1 equiv), and K₃PO₄ (2 equiv) in DMSO at 110°C for 24 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Regioselectivity | >95% (3-position) |

Advantages :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SnCl₂ Reduction | 90–99% | >99% | High | Moderate |

| Direct Benzylation | 65–72% | 95–98% | Low | High |

| Ullmann Coupling | 78% | 97% | Moderate | Low |

Recommendations :

-

Industrial scale : SnCl₂ reduction offers the best balance of yield and scalability.

-

Lab-scale flexibility : Ullmann coupling provides regioselective control for specialized applications.

Purification and Characterization

Purification Techniques

Q & A

Basic: What are the recommended synthetic routes for preparing 3-Benzyloxy-6-chloroaniline with high purity?

Methodological Answer:

A common approach involves the benzylation of 6-chloroaniline. Protect the amine group using a benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate). Alternatively, direct O-benzylation of a pre-functionalized intermediate (e.g., 3-hydroxy-6-chloroaniline) using benzyl bromide under basic conditions (K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity, validated by HPLC .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic benzyloxy peaks (δ ~4.9 ppm for OCH₂Ph) and aromatic protons (δ 6.5–7.4 ppm).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by area normalization).

- Mass Spectrometry (EI-MS) : Molecular ion [M+H]⁺ and fragmentation patterns verify the molecular formula.

- Melting Point Analysis : Compare observed values (e.g., 178–180°C) with literature to confirm consistency .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or tautomerism. To resolve:

Orthogonal Validation : Use 2D NMR (COSY, HSQC) to confirm spin systems and NOESY for spatial proximity.

X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry.

Controlled Replication : Repeat synthesis and analysis under standardized conditions (solvent, temperature, concentration).

Meta-Analysis : Compare data across peer-reviewed studies, prioritizing high-impact journals .

Advanced: What strategies optimize regioselectivity during functionalization of this compound?

Methodological Answer:

Regioselective substitution at the para or meta positions requires:

- Directing Groups : Utilize the benzyloxy group’s electron-donating effect to direct electrophilic substitution.

- Protection/Deprotection : Temporarily protect reactive sites (e.g., amine) with tert-butoxycarbonyl (Boc) groups.

- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. Kinetic studies (HPLC monitoring) can identify optimal reaction times to minimize byproducts .

Advanced: How can microbial degradation pathways of this compound be studied?

Methodological Answer:

- DGGE Profiling : Amplify 16S rRNA genes from environmental samples (soil/water exposed to the compound) and analyze community shifts via denaturing gradient gel electrophoresis (DGGE). This identifies dominant microbial taxa involved in degradation .

- Metabolite Tracking : Use LC-MS/MS to detect intermediates (e.g., dechlorinated or debenzylated products).

- Enzyme Assays : Isolate microbial cultures and assay for laccase or cytochrome P450 activity, which often mediate aromatic amine transformations .

Advanced: How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The benzyloxy group at position 3 hinders access to the ortho position, favoring reactions at the para or meta sites.

- Electronic Effects : The electron-donating benzyloxy group activates the ring toward electrophilic substitution, while the electron-withdrawing chlorine atom directs reactions to specific positions. Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices .

Advanced: What methodologies assess the thermal and photolytic stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C under nitrogen).

- Photostability Testing : Expose to UV light (λ = 254–365 nm) in a photoreactor and monitor degradation via HPLC.

- Accelerated Aging Studies : Store at 40°C/75% RH for 6 months and quantify stability by comparing pre- and post-storage NMR/HPLC data .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

Ethanol/water mixtures (7:3 v/v) are effective for recrystallization due to moderate polarity and temperature-dependent solubility. For polar byproduct removal, use toluene or dichloromethane/hexane gradients. Confirm crystal purity via melting point consistency and single-spot TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.